![molecular formula C65H103N21O27S2 B14444388 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-67-3](/img/structure/B14444388.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tallysomycin S(sub 11a) copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are isolated from the fermentation broths of Streptoalloteichus hindustanus. The copper complex form of tallysomycin S(sub 11a) has shown significant antimicrobial and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 11a) copper complex involves the fermentation of Streptoalloteichus hindustanus in the presence of specific diamines. The fermentation medium is supplemented with copper ions, typically in the form of copper chloride (CuCl2). The fermentation broth is then processed to isolate the tallysomycin derivatives, which are subsequently chelated with copper ions to form the copper complex .
Industrial Production Methods
Industrial production of tallysomycin S(sub 11a) copper complex follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with controlled conditions to optimize the yield of tallysomycin derivatives. The copper chelation step is performed post-fermentation, and the final product is purified using techniques such as column chromatography and lyophilization .
Análisis De Reacciones Químicas
Types of Reactions
Tallysomycin S(sub 11a) copper complex undergoes various chemical reactions, including:
Substitution: The copper ion can be substituted with other metal ions, potentially modifying the complex’s activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving tallysomycin S(sub 11a) copper complex include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the complex .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various ROS, while reduction reactions may yield different reduced forms of the complex .
Aplicaciones Científicas De Investigación
Tallysomycin S(sub 11a) copper complex has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of tallysomycin S(sub 11a) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death. The complex also disrupts the integrity of bacterial cell membranes, further contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Bleomycin: A glycopeptide antibiotic with a similar structure and mechanism of action.
Tallysomycin A and B: Other derivatives of tallysomycin with varying terminal amine moieties.
Copper(II) complexes: Various copper(II) complexes with antimicrobial properties.
Uniqueness
Tallysomycin S(sub 11a) copper complex is unique due to its specific structure, which includes a copper-chelated form of tallysomycin. This structure enhances its antimicrobial and antitumor activities compared to other tallysomycin derivatives and copper complexes .
Propiedades
Número CAS |
77368-67-3 |
|---|---|
Fórmula molecular |
C65H103N21O27S2 |
Peso molecular |
1674.8 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H103N21O27S2/c1-22-39(83-54(85-52(22)70)28(13-35(68)91)77-15-27(67)53(71)101)56(103)84-41(49(29-16-74-21-78-29)110-64-51(45(97)42(94)33(17-87)109-64)111-63-47(99)50(112-65(72)106)43(95)34(18-88)108-63)58(105)79-23(2)32(90)14-37(93)82-40(24(3)89)57(104)86-59(113-62-46(98)44(96)38(69)25(4)107-62)48(100)61-81-31(20-115-61)60-80-30(19-114-60)55(102)76-10-6-8-26(66)12-36(92)75-11-7-9-73-5/h16,19-21,23-28,32-34,38,40-51,59,62-64,73,77,87-90,94-100H,6-15,17-18,66-67,69H2,1-5H3,(H2,68,91)(H2,71,101)(H2,72,106)(H,74,78)(H,75,92)(H,76,102)(H,79,105)(H,82,93)(H,84,103)(H,86,104)(H2,70,83,85) |
Clave InChI |
JOUZMHNMGBYITL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNC)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


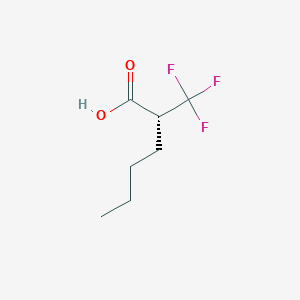
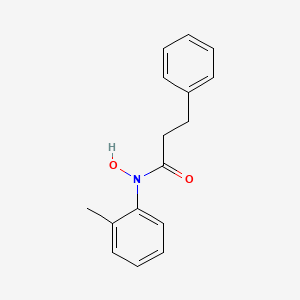
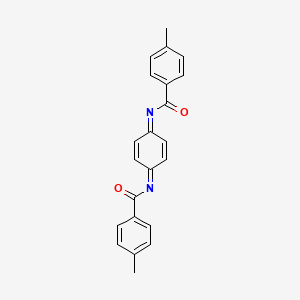
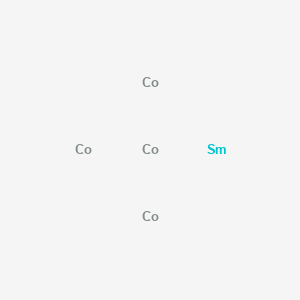

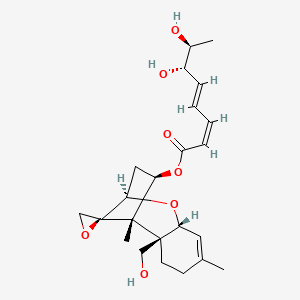
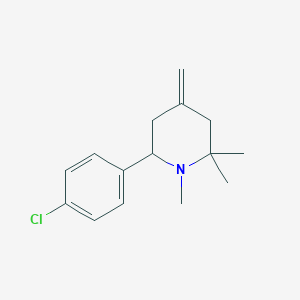
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

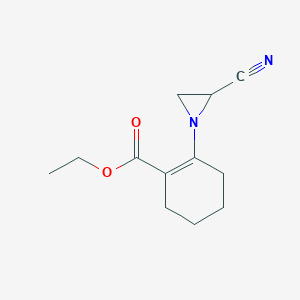
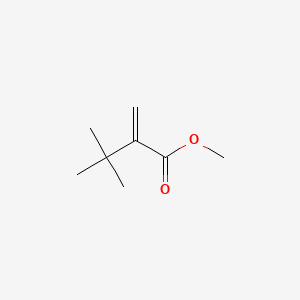
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
